Cas no 1932008-02-0 (Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-)

(1R,2S)-2-Fluorocyclopropanecarbonitrile is a chiral fluorinated cyclopropane derivative with significant utility in organic synthesis and pharmaceutical applications. Its rigid cyclopropane ring and fluorine substituent confer enhanced stereochemical stability and reactivity, making it a valuable building block for the preparation of bioactive compounds. The (1R,2S) configuration ensures high enantiomeric purity, which is critical for asymmetric synthesis and drug development. This compound is particularly useful in medicinal chemistry for the design of enzyme inhibitors and receptor modulators due to its ability to influence metabolic stability and binding affinity. Its nitrile group further expands its versatility, enabling diverse functionalization pathways. Suitable for use under inert conditions, it is typically handled in controlled environments to preserve its integrity.
Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- structure
1932008-02-0 structure
Product name:Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-
CAS No:1932008-02-0
MF:C4H4FN
MW:85.08
CID:5332933
PubChem ID:117058550

Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-
    • trans-2-Fluorocyclopropane-1-carbonitrile
    • F89050
    • PS-16025
    • 1706444-84-9
    • MFCD28099082
    • CS-0447908
    • cis-2-Fluorocyclopropanecarbonitrile
    • (1R,2S)-2-fluorocyclopropane-1-carbonitrile
    • (1R,2S)-2-FLUOROCYCLOPROPANECARBONITRILE
    • 1932008-02-0
    • trans-2-Fluorocyclopropanecarbonitrile
    • Inchi: 1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m1/s1
    • InChI Key: KWUDEALSRGHQIP-DMTCNVIQSA-N
    • SMILES: [C@H]1(C#N)C[C@@H]1F

Computed Properties

  • Exact Mass: 85.032777294g/mol
  • Monoisotopic Mass: 85.032777294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.8Ų
  • XLogP3: 0.5

Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1299243-100mg
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
100mg
$240 2024-07-21
eNovation Chemicals LLC
Y1299243-1G
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
1g
$930 2024-07-21
eNovation Chemicals LLC
Y1299243-500MG
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
500mg
$610 2024-07-21
Key Organics Ltd
PS-16025-0.25g
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 >95%
0.25g
£446.00 2025-02-09
Key Organics Ltd
PS-16025-1g
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 >95%
1g
£992.00 2025-02-09
Key Organics Ltd
PS-16025-0.5g
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 >95%
0.5g
£683.00 2025-02-09
Aaron
AR024TZ2-100mg
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
100mg
$215.00 2025-02-13
eNovation Chemicals LLC
Y1299243-5g
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
5g
$2885 2025-02-28
eNovation Chemicals LLC
Y1299243-5g
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
5g
$2885 2025-02-20
eNovation Chemicals LLC
Y1299243-250mg
(1R,2S)-2-fluorocyclopropanecarbonitrile
1932008-02-0 97%
250mg
$370 2025-02-20

Additional information on Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-

Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-: A Comprehensive Overview

Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)-, also known by its CAS number 1932008-02-0, is a highly specialized organic compound with significant applications in modern chemistry. This compound is characterized by its unique bicyclic structure, which combines the stability of a cyclopropane ring with the reactivity of a nitrile group. The presence of a fluorine atom at the 2-position further enhances its chemical versatility, making it an intriguing subject for both academic and industrial research.

The synthesis of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- involves a series of intricate reactions that highlight the advancements in modern organic synthesis. Recent studies have focused on optimizing the reaction pathways to achieve higher yields and better stereochemical control. For instance, researchers have employed asymmetric catalysis techniques to selectively produce the (1R,2S) enantiomer, which is highly sought after for its specific optical properties.

In terms of physical properties, this compound exhibits a melting point of approximately -45°C and a boiling point around 78°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound's nitrile group is particularly reactive, enabling it to participate in a wide range of reactions including nucleophilic additions and substitutions.

Recent research has explored the potential of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- in drug discovery. Its unique structure has shown promise as a building block for developing novel pharmaceutical agents. For example, studies have demonstrated that this compound can act as a template for constructing bioactive molecules with potential anti-inflammatory and anticancer properties.

Beyond its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable covalent bonds with other molecules makes it an ideal candidate for synthesizing advanced polymers and nanomaterials. Recent breakthroughs in polymer chemistry have utilized this compound to create high-performance materials with enhanced mechanical and thermal properties.

The stereochemistry of Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- plays a crucial role in determining its reactivity and selectivity in chemical reactions. The (1R,2S) configuration ensures optimal spatial arrangement of functional groups, facilitating specific interactions with other molecules. This has led to its widespread use in asymmetric synthesis and enantioselective catalysis.

From an environmental standpoint, the compound's biodegradability has been extensively studied. Research indicates that under certain conditions, it can undergo enzymatic degradation, reducing its environmental footprint. This makes it a more sustainable option compared to traditional synthetic compounds.

In conclusion, Cyclopropanecarbonitrile, 2-fluoro-, (1R,2S)- stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across various fields. As research progresses, this compound is expected to unlock new possibilities in drug development, materials science, and beyond.

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